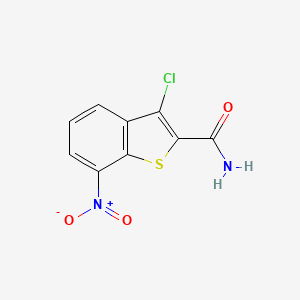

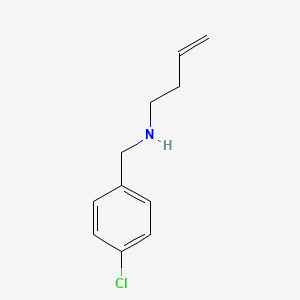

![molecular formula C16H20N2S2 B3033547 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline CAS No. 1049032-33-8](/img/structure/B3033547.png)

2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline

Vue d'ensemble

Description

Synthesis Analysis

In the first paper, a one-pot synthesis method is described for the preparation of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates using 2-amino-4,5-dihydro-3-thiophenecarbonitriles as starting materials in the presence of titanium(IV) chloride . This method could potentially be adapted for the synthesis of "2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides a detailed characterization of the molecular structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, including single-crystal X-ray diffraction . This type of analysis is crucial for confirming the molecular structure of synthesized compounds, and similar techniques could be used to determine the structure of "2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline".

Chemical Reactions Analysis

Although the papers do not directly discuss the chemical reactions of "2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline", they do provide insight into the reactivity of similar compounds. For example, the reactivity of amino groups in cyclohexene derivatives and the potential for forming hydrogen bonds in the crystal structure are discussed . These insights could inform the analysis of chemical reactions involving the amino and dithio groups in the compound of interest.

Physical and Chemical Properties Analysis

The papers do not provide specific information on the physical and chemical properties of "2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline". However, techniques such as elemental analysis, FT-IR, TGA, DTA, and UV-Visible spectroscopy are mentioned as methods used to characterize similar compounds . These techniques could be applied to analyze the physical and chemical properties of "2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline", including its thermal stability, functional groups, and electronic transitions.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Synthesis of Novel Derivatives : Derivatives of 2-aminothiophene, like 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline, have been synthesized for their significant biological properties. These derivatives exhibit antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

Chemical Characterization

- Crystal Structure Analysis : The crystal structure of related compounds has been analyzed using techniques like X-ray diffraction, highlighting their geometric structures and confirming planar geometry with intermolecular hydrogen bonds (Menati et al., 2020).

Fluorescent Probing

- Ratiometric Fluorescent Probing : Compounds like ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, related to 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline, have been synthesized for use as fluorescent probes. They offer selective detection of biomolecules like cysteine and homocysteine, which are crucial in diagnostic applications (Na et al., 2016).

Optical Properties

- Optical Properties in Thin Films : Studies on the structural and optical properties of related compounds, like 2-Amino-6-ethyl-5-oxo-4-(3-phenoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline, reveal their utility in developing advanced materials with specific optical characteristics (Zeyada et al., 2016).

Dye Synthesis

- Synthesis of Bis-Heterocyclic Monoazo Dyes : Thiophene-based derivatives, similar to 2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline, are used in synthesizing bis-heterocyclic monoazo dyes, revealing their potential in the dye industry (Karcı, 2012).

Synthesis and Reactivity Studies

- Synthesis of Complex Molecules : These compounds are integral in synthesizing complex molecules like laquinimod, an oral drug for multiple sclerosis treatment, indicating their significance in pharmaceutical manufacturing (Jansson et al., 2006).

Antimicrobial and Biological Evaluation

- Antimicrobial Properties : Studies on metal complexes of dithiocarbamates derived from primary anilines, including 4-ethylaniline, demonstrate moderate to very active antimicrobial properties, suggesting their potential in antimicrobial applications (Bobinihi et al., 2019).

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-amino-5-ethylphenyl)disulfanyl]-4-ethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2S2/c1-3-11-5-7-13(17)15(9-11)19-20-16-10-12(4-2)6-8-14(16)18/h5-10H,3-4,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCMDXQRKZBZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)CC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Z)-1-acetyl-6-(1,3-benzodioxol-5-ylmethylidene)-2-benzyl-2H-imidazo[1,2-a]imidazole-3,5-dione](/img/structure/B3033467.png)

![[(E)-[Amino-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]amino] 3,4,5-trimethoxybenzoate](/img/structure/B3033468.png)

![3-chloro-N-[(Z)-2-(4-methylbenzenesulfonyl)-2-nitroethenyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B3033469.png)

![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B3033472.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033482.png)

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![2-chloro-1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B3033485.png)